molecular formula C9H9NO4 B12703796 Homoquinolinic acid, 2-methyl ester CAS No. 89353-64-0

Homoquinolinic acid, 2-methyl ester

Cat. No.: B12703796
CAS No.: 89353-64-0
M. Wt: 195.17 g/mol
InChI Key: DLJVEQDKPIBVKE-UHFFFAOYSA-N
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Description

Homoquinolinic acid, 2-methyl ester is a chemical compound that belongs to the class of esters derived from homoquinolinic acid. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields. This compound is a conformationally-restricted analogue of N-methyl-D-aspartate (NMDA) and acts as a partial agonist of the main/glutamate site of the NMDA receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Homoquinolinic acid, 2-methyl ester can be synthesized through esterification reactions. One common method involves the reaction of homoquinolinic acid with methanol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of more efficient catalysts and optimized reaction conditions. For example, the use of polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate can facilitate the methyl esterification of carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

Homoquinolinic acid, 2-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used as catalysts.

    Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide are employed.

    Reduction: Lithium aluminum hydride is a common reducing agent.

Major Products

    Hydrolysis: Homoquinolinic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Homoquinolinic acid, 2-methyl ester exerts its effects by acting as a partial agonist at the glutamate site of the NMDA receptor. This interaction leads to the activation of the receptor, which plays a crucial role in synaptic plasticity and neurotransmission. The compound shows selectivity for NR2B subunit-containing receptors, which are involved in various neurological processes .

Properties

CAS No.

89353-64-0

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(2-methoxycarbonylpyridin-3-yl)acetic acid

InChI

InChI=1S/C9H9NO4/c1-14-9(13)8-6(5-7(11)12)3-2-4-10-8/h2-4H,5H2,1H3,(H,11,12)

InChI Key

DLJVEQDKPIBVKE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)CC(=O)O

Origin of Product

United States

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